molecular formula C36H39NO6 B3004416 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide CAS No. 2077170-13-7

2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide

Cat. No. B3004416
CAS RN: 2077170-13-7
M. Wt: 581.709
InChI Key: QYXKYNRHPFLEIP-TYNWZBIMSA-N
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Description

2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide is a useful research compound. Its molecular formula is C36H39NO6 and its molecular weight is 581.709. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Sugar Imines : The synthesis of sugar imine molecules, including derivatives of 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide, has been explored using the concept of click chemistry reaction mechanisms. This process involves multiple steps including the generation of propargyl ether and glycocyl azides, leading to high-yield triazole formation. Such syntheses are key in advancing sugar chemistry and its applications in various fields (Mohammed et al., 2020).

Application in Cancer Research

  • Cancer Cell Inhibition : In cancer research, derivatives of 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide have been investigated for their cytotoxic effects. Studies indicate that certain spiroketal derivatives, synthesized from similar compounds, showed evidence of inhibiting cancer cell growth, highlighting their potential as therapeutic agents (Meilert et al., 2004).

Pharmaceutical Synthesis and Characterization

  • Pharmaceutical Intermediates : The compound and its derivatives are utilized in the synthesis of various pharmaceutical intermediates. These processes involve detailed synthetic routes, contributing to the development of new drugs and therapeutic agents. The specific molecular structures and stereochemistry of these compounds are crucial in determining their pharmaceutical applications (Carrel & Vogel, 2000).

Materials Science and Polymer Research

  • Polymer Synthesis : Compounds related to 2-((2R,3R,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)acetamide have been used in the synthesis of novel polymers. These polymers demonstrate unique thermal behaviors and potential applications in materials science (Saraei et al., 2016).

properties

IUPAC Name

2-[(2R,3R,4R,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39NO6/c37-33(38)21-31-34(40-23-28-15-7-2-8-16-28)36(42-25-30-19-11-4-12-20-30)35(41-24-29-17-9-3-10-18-29)32(43-31)26-39-22-27-13-5-1-6-14-27/h1-20,31-32,34-36H,21-26H2,(H2,37,38)/t31-,32-,34-,35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXKYNRHPFLEIP-TYNWZBIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)CC(=O)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)CC(=O)N)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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